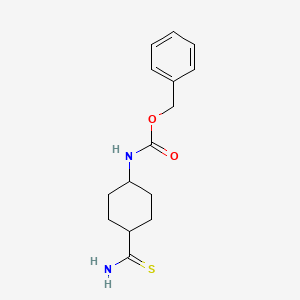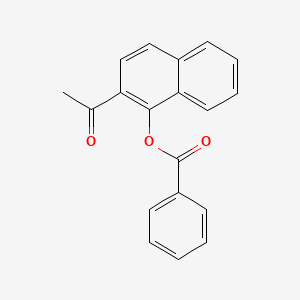
Tribromoethyl 2-bromoisovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromoethyl 2-bromoisovalerate is a chemical compound that features a tribromoethyl group attached to a 2-bromoisovalerate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-bromoisovalerate can be synthesized through a multi-step process involving the bromination of ethyl isovalerate followed by the introduction of the tribromoethyl group. The reaction typically involves the use of bromine or brominating agents under controlled conditions to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species safely. The process would include steps for purification and isolation of the final product to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.
Applications De Recherche Scientifique
Tribromoethyl 2-bromoisovalerate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromoethanol: A related compound used as an anesthetic and in organic synthesis.
2-Bromoethyl Isovalerate: Another brominated ester with similar reactivity.
2,2,2-Tribromoethanol: Known for its use in anesthesia and as a polymerization initiator.
Uniqueness
Tribromoethyl 2-bromoisovalerate is unique due to the combination of the tribromoethyl and 2-bromoisovalerate groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
64047-47-8 |
|---|---|
Formule moléculaire |
C7H10Br4O2 |
Poids moléculaire |
445.77 g/mol |
Nom IUPAC |
2,2,2-tribromoethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
Clé InChI |
OSZOQLCMBZVJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCC(Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
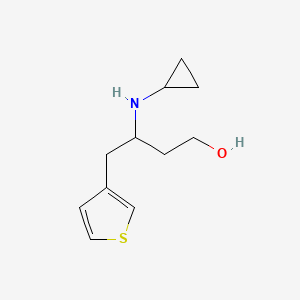
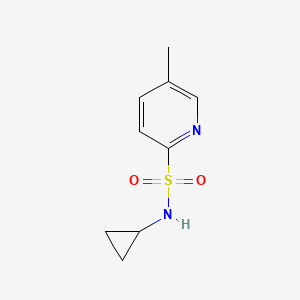
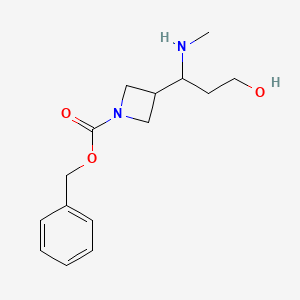
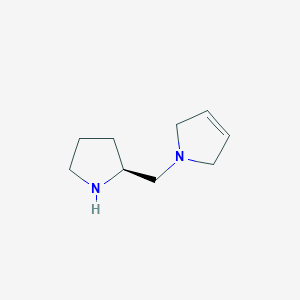
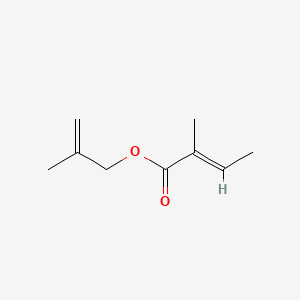
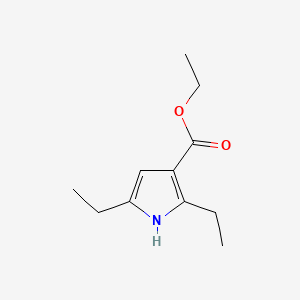

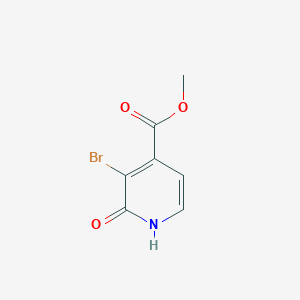
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
